molecular formula C9H9N3O B12572553 2-(4-Hydrazinylphenyl)-1,3-oxazole CAS No. 188646-85-7

2-(4-Hydrazinylphenyl)-1,3-oxazole

Cat. No.: B12572553
CAS No.: 188646-85-7
M. Wt: 175.19 g/mol
InChI Key: AQOYJOWSGFSLPQ-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylphenyl)-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a hydrazinylphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylphenyl)-1,3-oxazole typically involves the reaction of 4-hydrazinylbenzaldehyde with an appropriate oxazole precursor. One common method includes the condensation of 4-hydrazinylbenzaldehyde with 2-amino-2-oxazoline under acidic conditions, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Azo derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

2-(4-Hydrazinylphenyl)-1,3-oxazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylphenyl)-1,3-oxazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydrazinylphenyl)-1,3-oxazole is unique due to its combination of an oxazole ring and a hydrazinylphenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

188646-85-7

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[4-(1,3-oxazol-2-yl)phenyl]hydrazine

InChI

InChI=1S/C9H9N3O/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2

InChI Key

AQOYJOWSGFSLPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)NN

Origin of Product

United States

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